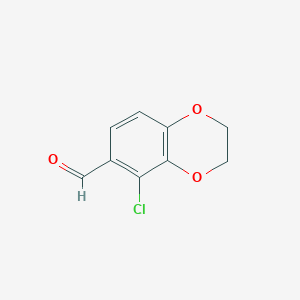
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for industrial applications, involving careful control of reaction conditions to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Reduction: Formation of 5-chloro-2,3-dihydro-1,4-benzodioxine-6-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzyme-catalyzed reactions, leading to the formation of bioactive intermediates . The compound’s structural features allow it to participate in various chemical transformations, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde
- 2,3-Dihydro-1,4-benzodioxane
- 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Uniqueness
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the benzodioxine ring
Properties
Molecular Formula |
C9H7ClO3 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
5-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C9H7ClO3/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2,5H,3-4H2 |
InChI Key |
PQYISUSRKMGKII-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















